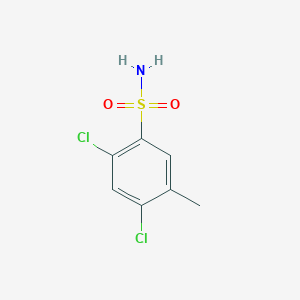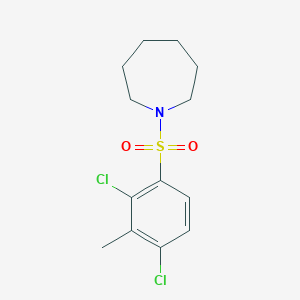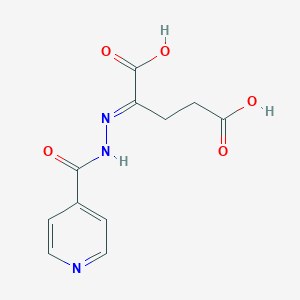
2-Methoxy-4,5-dimethylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-4,5-dimethylbenzenesulfonamide, also known as MTS, is a chemical compound that has been widely used in scientific research. MTS is a sulfonamide derivative that has a methoxy group on the 2-position and two methyl groups on the 4- and 5-positions of the benzene ring. The compound has been found to have a variety of applications in biochemistry, pharmacology, and medicinal chemistry.
Wirkmechanismus
2-Methoxy-4,5-dimethylbenzenesulfonamide modifies cysteine residues in proteins by forming a covalent bond with the thiol group of the cysteine residue. This modification can alter the function of the protein, allowing researchers to study the role of the cysteine residue in protein function. 2-Methoxy-4,5-dimethylbenzenesulfonamide has been found to be selective for cysteine residues, which makes it a useful tool for studying the function of these residues in proteins.
Biochemical and Physiological Effects:
2-Methoxy-4,5-dimethylbenzenesulfonamide has been found to have a variety of biochemical and physiological effects. The compound has been shown to inhibit the activity of some enzymes, such as protein tyrosine phosphatases, by modifying cysteine residues in the active site of the enzyme. 2-Methoxy-4,5-dimethylbenzenesulfonamide has also been found to modulate the activity of ion channels and receptors by modifying cysteine residues in these proteins.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-Methoxy-4,5-dimethylbenzenesulfonamide in lab experiments is its selectivity for cysteine residues. This allows researchers to study the role of these residues in protein function without affecting other residues in the protein. Another advantage is the ease of synthesis of 2-Methoxy-4,5-dimethylbenzenesulfonamide, which allows researchers to obtain the compound in large quantities. One limitation of using 2-Methoxy-4,5-dimethylbenzenesulfonamide is its potential toxicity, which can affect the results of experiments if not properly controlled.
Zukünftige Richtungen
There are several future directions for research involving 2-Methoxy-4,5-dimethylbenzenesulfonamide. One area of research is the development of new chemical probes that can selectively modify other amino acid residues in proteins. Another area of research is the development of new methods for synthesizing 2-Methoxy-4,5-dimethylbenzenesulfonamide and related compounds. Finally, 2-Methoxy-4,5-dimethylbenzenesulfonamide and related compounds could be used to develop new drugs that target cysteine residues in diseases such as cancer and neurodegenerative disorders.
Synthesemethoden
2-Methoxy-4,5-dimethylbenzenesulfonamide can be synthesized by reacting 2-methoxyaniline with chlorosulfonic acid and then reacting the resulting intermediate with dimethylamine. The final product is obtained by hydrolyzing the sulfonamide group with sodium hydroxide. The synthesis of 2-Methoxy-4,5-dimethylbenzenesulfonamide is relatively simple and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
2-Methoxy-4,5-dimethylbenzenesulfonamide has been widely used in scientific research as a chemical probe to study the function of cysteine residues in proteins. The compound can selectively modify cysteine residues in proteins, which allows researchers to study the role of these residues in protein function. 2-Methoxy-4,5-dimethylbenzenesulfonamide has also been used to study the role of cysteine residues in ion channels, enzymes, and receptors.
Eigenschaften
Produktname |
2-Methoxy-4,5-dimethylbenzenesulfonamide |
|---|---|
Molekularformel |
C9H13NO3S |
Molekulargewicht |
215.27 g/mol |
IUPAC-Name |
2-methoxy-4,5-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C9H13NO3S/c1-6-4-8(13-3)9(5-7(6)2)14(10,11)12/h4-5H,1-3H3,(H2,10,11,12) |
InChI-Schlüssel |
MBCDWBHJYCWQJT-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)N)OC |
Kanonische SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)N)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



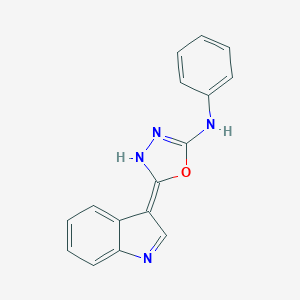


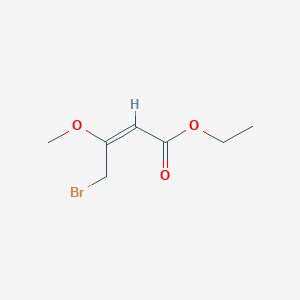
![4-butoxy-N-[1-(hydroxymethyl)propyl]benzenesulfonamide](/img/structure/B224341.png)
![Ethyl 4-[(4-bromo-5-methoxy-2-methylphenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B224347.png)
